JTS-653
Overview
Description
JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound has been studied for its potential to alleviate chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of this compound is (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTS-653 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[b][1,4]oxazine ring system, introduction of the pyridinyl groups, and the final coupling to form the carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
JTS-653 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the pyridinyl moiety can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JTS-653 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has shown efficacy in animal models of pain that are refractory to NSAIDs, including severe arthritic and postherpetic pain. The compound has also been investigated for its potential use in other conditions involving TRPV1, such as inflammation and neuropathic pain .
Mechanism of Action
JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar pain-relieving properties.
SB-705498:
AMG 517: A potent TRPV1 antagonist studied for its analgesic effects.
Uniqueness of JTS-653
This compound stands out due to its high potency and selectivity for the TRPV1 receptor. It has demonstrated efficacy in various animal models of chronic pain, particularly those refractory to NSAIDs. Additionally, this compound has shown a favorable safety profile, with minimal effects on normal nociception and motor coordination .
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCKCLSVBFSOS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942614-99-5 | |
Record name | JTS-653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTS-653 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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